

# A Comparative Guide to Patient-Reported Outcomes in DALK vs. PK

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | dALK-3    |           |
| Cat. No.:            | B15575147 | Get Quote |

For researchers, scientists, and drug development professionals navigating the landscape of corneal transplantation, understanding the nuances of surgical techniques and their impact on patient quality of life is paramount. This guide provides an objective comparison of patient-reported outcomes (PROs) following Deep Anterior Lamellar Keratoplasty (DALK) and Penetrating Keratoplasty (PK), supported by experimental data and detailed methodologies.

### **Data Presentation: Quantitative Outcomes**

The following tables summarize key quantitative data from comparative studies, offering a clear overview of visual acuity, quality of life, and complication rates associated with both DALK and PK.

Table 1: Visual and Refractive Outcomes



| Outcome<br>Measure                                      | DALK                             | PK           | p-value | Citation |
|---------------------------------------------------------|----------------------------------|--------------|---------|----------|
| Mean Corrected Distance Visual Acuity (logMAR)          | 0.26 ± 0.19                      | 0.18 ± 0.13  | < .001  | [1]      |
| Postoperative Corrected Distance Visual Acuity (logMAR) | 0.3                              | 0.6          | -       | [2][3]   |
| Mean Spherical<br>Equivalent (D)                        | -4.58 ± 3.62                     | -2.89 ± 2.89 | < .001  | [1]      |
| Mean Cylinder<br>(D)                                    | Slightly greater myopic cylinder | < -5.0       | -       |          |

Table 2: Patient-Reported Quality of Life (NEI-VFQ Scores)

| Study         | DALK (Median<br>Composite Score) | PK (Median<br>Composite Score) | p-value |
|---------------|----------------------------------|--------------------------------|---------|
| Unnamed Study | 77.8                             | 70.6                           | 1.000   |

Table 3: Graft Survival and Complications



| Outcome                           | DALK            | PK               | p-value | Citation |
|-----------------------------------|-----------------|------------------|---------|----------|
| Graft Rejection                   |                 |                  |         |          |
| - Incidence                       | 19.7%           | 33.5%            | 0.002   | [1][4]   |
| - Endothelial<br>Rejection        | None            | 18.8%            | -       | [5][6]   |
| Graft Failure                     |                 |                  |         |          |
| - 10-year<br>Survival Rate        | 93.9%           | 72.0%            | 0.001   | [7]      |
| - Clear Grafts at<br>Final Visit  | 94.8%           | 98.2%            | 0.06    | [1][4]   |
| Common<br>Complications           |                 |                  |         |          |
| - Suture-related<br>Complications | 72%             | 48.6%            | < .001  | [1][4]   |
| - Early Graft<br>Edema            | 30.8%           | 50.8%            | 0.04    | [5][6]   |
| - High Intraocular<br>Pressure    | Lower Incidence | Higher Incidence | < .001  | [8]      |
| - Cataract<br>Formation           | Lower Incidence | Higher Incidence | 0.004   | [9]      |

### **Experimental Protocols**

The assessment of patient-reported outcomes in clinical studies comparing DALK and PK typically involves standardized, validated questionnaires administered at specific pre- and postoperative intervals.

### **Key Experimental Protocol: NEI-VFQ-25 Questionnaire**

A cornerstone for evaluating vision-related quality of life is the National Eye Institute 25-Item Visual Function Questionnaire (NEI-VFQ-25).



- Objective: To measure the impact of visual impairment on various aspects of a patient's life, including general vision, ocular pain, near and distance activities, social functioning, mental health, and dependency.
- Methodology:
  - Patient Recruitment: Patients scheduled for either DALK or PK for conditions like keratoconus are enrolled in the study.
  - Baseline Assessment: The NEI-VFQ-25 is self-administered by patients before surgery to establish a baseline for their vision-related quality of life.
  - Postoperative Assessments: The questionnaire is administered at predetermined follow-up intervals post-surgery (e.g., 6 months, 1 year, 2 years).
  - Data Analysis: The questionnaire responses are scored according to the official VFQ-25 algorithm, with higher scores indicating better functioning. Statistical analyses are then performed to compare the changes in scores from baseline and between the DALK and PK groups.

# Mandatory Visualization Signaling Pathway: Corneal Allograft Rejection

The following diagram illustrates the key signaling pathways involved in the immune response leading to corneal allograft rejection, a critical factor in the long-term success of both DALK and PK. The process begins with the recognition of donor antigens by the host's immune system.





Click to download full resolution via product page

Caption: Immune signaling pathway in corneal allograft rejection.





## **Experimental Workflow: Comparing Patient-Reported Outcomes**

This diagram outlines a typical experimental workflow for a clinical study comparing patient-reported outcomes between DALK and PK.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. mdpi.com [mdpi.com]
- 2. Vision-related quality of life in corneal graft recipients PMC [pmc.ncbi.nlm.nih.gov]
- 3. antidote.me [antidote.me]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. Patient satisfaction after corneal transplantation PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. Assessment of patient-reported outcome measures used in corneal transplantation: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Health Status and Patient Satisfaction after Corneal Graft: Results from the Corneal Transplant Epidemiological Study PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.sahmri.org.au [research.sahmri.org.au]
- To cite this document: BenchChem. [A Comparative Guide to Patient-Reported Outcomes in DALK vs. PK]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15575147#patient-reported-outcomes-in-dalk-vs-pk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com